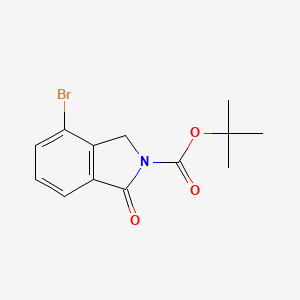![molecular formula C22H16Cl2N4O4 B2430766 (E)-2-cyano-3-[1-(3,4-dichlorophenyl)-2,5-dimethylpyrrol-3-yl]-N-(2-hydroxy-4-nitrophenyl)prop-2-enamide CAS No. 748784-52-3](/img/structure/B2430766.png)
(E)-2-cyano-3-[1-(3,4-dichlorophenyl)-2,5-dimethylpyrrol-3-yl]-N-(2-hydroxy-4-nitrophenyl)prop-2-enamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(E)-2-cyano-3-[1-(3,4-dichlorophenyl)-2,5-dimethylpyrrol-3-yl]-N-(2-hydroxy-4-nitrophenyl)prop-2-enamide is a useful research compound. Its molecular formula is C22H16Cl2N4O4 and its molecular weight is 471.29. The purity is usually 95%.
BenchChem offers high-quality (E)-2-cyano-3-[1-(3,4-dichlorophenyl)-2,5-dimethylpyrrol-3-yl]-N-(2-hydroxy-4-nitrophenyl)prop-2-enamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (E)-2-cyano-3-[1-(3,4-dichlorophenyl)-2,5-dimethylpyrrol-3-yl]-N-(2-hydroxy-4-nitrophenyl)prop-2-enamide including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Synthesis and Photoluminescence Properties
A study highlighted the synthesis and photoluminescence properties of π-extended fluorene derivatives, which include similar compounds to the one . These derivatives, particularly those containing nitro groups, exhibited high fluorescence quantum yields and unique solvatochromic behaviors. Such properties are pivotal for the development of fluorescent dyes and materials for optoelectronic applications (Hidehiro Kotaka et al., 2010).
Aromatic Polyamides and Polyimides
Another research area involves the synthesis of aromatic polyamides and polyimides based on specific diamines and dicarboxylic acids or dianhydrides. These materials are noted for their amorphous nature, high glass transition temperatures, and excellent thermal stability, making them suitable for high-performance engineering applications (Chin-Ping Yang & Jiun-Hung Lin, 1995).
Nitrile and Non-nitrile Pyridine Products
The reaction of similar enamide compounds with various reagents can lead to the formation of a wide range of nitrile and non-nitrile pyridine products. These reactions and their products are fundamental in organic synthesis, offering pathways to synthesize complex heterocyclic compounds that have potential applications in pharmaceuticals and agrochemicals (C. N. O'callaghan et al., 1999).
Advanced Materials Development
Research on the synthesis and characterization of highly soluble polyamides derived from specific diamines reveals insights into the development of new materials with improved solubility and thermal properties. These materials can be applied in various fields, including electronics, aerospace, and automotive industries, for their lightweight and high-strength characteristics (D. Liaw et al., 2002).
UV Cross-Linkable Polymers
The synthesis and crosslinking studies of polymers based on triazine, incorporating nitrophenylamino groups, demonstrate the potential for creating materials with enhanced photocrosslinking properties. These polymers are applicable in coatings, adhesives, and photolithography, where controlled cross-linking under UV light is essential for material processing and performance (J. Suresh et al., 2016).
Eigenschaften
IUPAC Name |
(E)-2-cyano-3-[1-(3,4-dichlorophenyl)-2,5-dimethylpyrrol-3-yl]-N-(2-hydroxy-4-nitrophenyl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H16Cl2N4O4/c1-12-7-14(13(2)27(12)16-3-5-18(23)19(24)9-16)8-15(11-25)22(30)26-20-6-4-17(28(31)32)10-21(20)29/h3-10,29H,1-2H3,(H,26,30)/b15-8+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FONXNXUOJFVLEY-OVCLIPMQSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(N1C2=CC(=C(C=C2)Cl)Cl)C)C=C(C#N)C(=O)NC3=C(C=C(C=C3)[N+](=O)[O-])O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=C(N1C2=CC(=C(C=C2)Cl)Cl)C)/C=C(\C#N)/C(=O)NC3=C(C=C(C=C3)[N+](=O)[O-])O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H16Cl2N4O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
471.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-2-cyano-3-[1-(3,4-dichlorophenyl)-2,5-dimethylpyrrol-3-yl]-N-(2-hydroxy-4-nitrophenyl)prop-2-enamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![9-(2,3-dimethylphenyl)-3-(3-hydroxypropyl)-1-methyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2430684.png)

![5-chloro-2-(methylsulfanyl)-N-[2-(phenylcarbamoyl)-1-benzofuran-3-yl]pyrimidine-4-carboxamide](/img/structure/B2430687.png)


![1-Benzofuran-2-yl-[3-(pyridin-4-yloxymethyl)piperidin-1-yl]methanone](/img/structure/B2430690.png)

![2-{[1-(2,3-Dihydro-1-benzofuran-5-sulfonyl)piperidin-4-yl]methyl}-6-methyl-2,3-dihydropyridazin-3-one](/img/structure/B2430692.png)


![(E)-3-[4-[(4-bromophenyl)methoxy]phenyl]-N-(4-methylphenyl)prop-2-enamide](/img/structure/B2430698.png)


![N-[2-(Cyanomethylamino)-2-oxoethyl]-3-quinolin-2-ylpropanamide](/img/structure/B2430706.png)